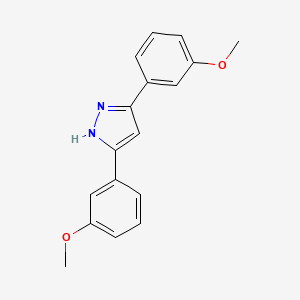![molecular formula C8H13N3O B6164165 {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol CAS No. 2680536-07-4](/img/no-structure.png)
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-ylmethanol (MMP) is an organic compound that has been used in scientific research for a variety of applications. MMP has been studied for its potential to act as a catalyst in organic synthesis and as an inhibitor of enzymes, among other roles. It has also been studied for its potential to affect biochemical and physiological processes.
Aplicaciones Científicas De Investigación
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol has been studied for its potential to act as a catalyst in organic synthesis. This has been demonstrated in the synthesis of several organic compounds, including benzoxazinones and polymers. It has also been studied for its potential to inhibit enzymes, such as tyrosinase and acetylcholinesterase. In addition, {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol has been studied for its potential to act as an antioxidant, as well as for its potential to affect cell proliferation and apoptosis.
Mecanismo De Acción
The exact mechanism of action of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol is still not fully understood. However, it is believed that {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol may act as a catalyst in organic synthesis by forming a covalent bond with the substrate. It is also believed that {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol may inhibit enzymes by forming a covalent bond with the active site of the enzyme. Finally, it is believed that {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol may affect biochemical and physiological processes by acting as an antioxidant and by affecting cell proliferation and apoptosis.
Biochemical and Physiological Effects
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol has been studied for its potential to affect biochemical and physiological processes. It has been shown to act as an antioxidant, which may be beneficial in reducing oxidative stress and protecting cells from damage. It has also been shown to affect cell proliferation and apoptosis, which may be beneficial in modulating cell growth and death. In addition, {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol has been shown to inhibit enzymes, such as tyrosinase and acetylcholinesterase, which may be beneficial in modulating enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is relatively nontoxic and has a low cost. However, there are some limitations to using {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol in lab experiments. It is not very soluble in organic solvents, and it can be difficult to purify. In addition, it is not very stable in acidic or basic solutions.
Direcciones Futuras
There are several potential future directions for the study of {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol. It could be studied for its potential to act as a catalyst in the synthesis of other organic compounds. It could also be studied for its potential to inhibit other enzymes, as well as for its potential to affect other biochemical and physiological processes. In addition, it could be studied for its potential to act as a drug or a therapeutic agent. Finally, it could be studied for its potential to act as an antioxidant and to modulate cell growth and death.
Métodos De Síntesis
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol can be synthesized in several ways. One method involves the reaction of 2-methyl-3-hydroxy-pyrazin-3-one and formaldehyde. This reaction is catalyzed by sodium carbonate and is conducted in an aqueous solution. Another method involves the reaction of methyl pyrazine-2-carboxylate and formaldehyde in the presence of sodium hydroxide. This reaction is conducted in an aqueous solution. Finally, {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol can also be synthesized by the reaction of 3-methyl-2-hydroxy-pyrazin-3-one and formaldehyde in the presence of an acid catalyst.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol involves the conversion of a pyrazolo[1,5-a]pyrazine derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "5-methylpyrazolo[1,5-a]pyrazine", "formaldehyde", "sodium borohydride", "methanol", "acetic acid", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "5-methylpyrazolo[1,5-a]pyrazine is reacted with formaldehyde in the presence of sodium borohydride to form {5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol.", "The reaction mixture is then quenched with methanol and the resulting solution is acidified with acetic acid.", "The product is extracted with ethyl acetate and the organic layer is washed with water and dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the desired product as a white solid." ] } | |
Número CAS |
2680536-07-4 |
Nombre del producto |
{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanol |
Fórmula molecular |
C8H13N3O |
Peso molecular |
167.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



